molecular formula C16H17F2NO3 B5171331 (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine

(3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine

Cat. No. B5171331
M. Wt: 309.31 g/mol
InChI Key: YURIHZDPHXKCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine, also known as DFTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFTB is a member of the phenethylamine class of compounds, which are known to have a range of biological activities. In

Mechanism of Action

The mechanism of action of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine is not fully understood, but it is believed to act by binding to specific receptors in biological systems. (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine has been shown to bind to the serotonin receptor, which is involved in a range of physiological processes, including mood regulation, appetite, and sleep.
Biochemical and physiological effects:
(3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine has been shown to have several biochemical and physiological effects in biological systems. One of the primary effects of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine is its ability to modulate the activity of the serotonin receptor, which can have a range of downstream effects on physiological processes. Additionally, (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine has been shown to have antioxidant activity, which may be beneficial in protecting against oxidative stress in biological systems.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine in lab experiments is its high selectivity and sensitivity for imaging biological systems. Additionally, (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine is relatively easy to synthesize and has a low toxicity profile, making it a safe and effective tool for researchers. One of the limitations of using (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine in lab experiments is its relatively short half-life, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine. One area of interest is in the development of new fluorescent probes based on the structure of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine. Additionally, there is potential for the use of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine in the development of new drugs for the treatment of a range of diseases, including depression and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine and its potential applications in scientific research.

Synthesis Methods

The synthesis of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 3,4-difluoroaniline, which is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent to form the intermediate product, (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)alcohol. This intermediate is then converted to the final product, (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine, by reaction with a dehydrating agent.

Scientific Research Applications

(3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine has been used in several scientific research studies due to its potential applications as a research tool. One of the primary uses of (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine is as a fluorescent probe for imaging biological systems. (3,4-difluorophenyl)(2,3,4-trimethoxybenzyl)amine has been shown to have high selectivity and sensitivity for imaging biological systems, making it an attractive tool for researchers in the field.

properties

IUPAC Name

3,4-difluoro-N-[(2,3,4-trimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-20-14-7-4-10(15(21-2)16(14)22-3)9-19-11-5-6-12(17)13(18)8-11/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIHZDPHXKCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC2=CC(=C(C=C2)F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(2,3,4-trimethoxybenzyl)amine

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